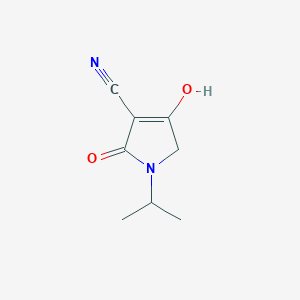![molecular formula C8H7ClN2O3S B12879533 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide typically involves the chloromethylation of benzo[d]oxazole followed by sulfonamide formation. One common method involves the reaction of benzo[d]oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)benzo[d]oxazole is then reacted with sulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds, forming new chemical entities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxidized form of the compound .
科学的研究の応用
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical entities and materials.
作用機序
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different cellular components, exerting its effects .
類似化合物との比較
2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide can be compared with other similar compounds, such as:
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonamide group, resulting in different chemical and biological properties.
Benzo[d]oxazole-7-sulfonamide:
Other Benzoxazole Derivatives: Various benzoxazole derivatives with different substituents exhibit a wide range of biological activities and applications.
The uniqueness of this compound lies in its combination of the chloromethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C8H7ClN2O3S |
|---|---|
分子量 |
246.67 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C8H7ClN2O3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4H2,(H2,10,12,13) |
InChIキー |
ZTHGSIXREIFFPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


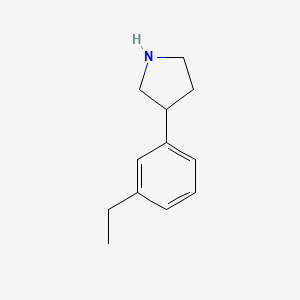
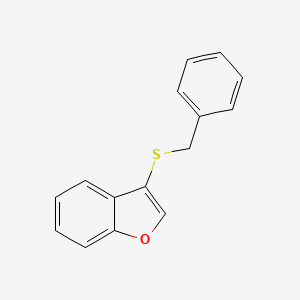

![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)
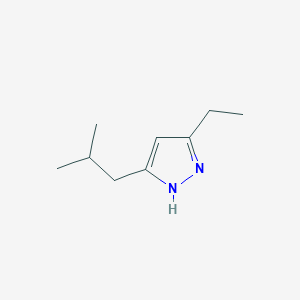

acetic acid](/img/structure/B12879490.png)

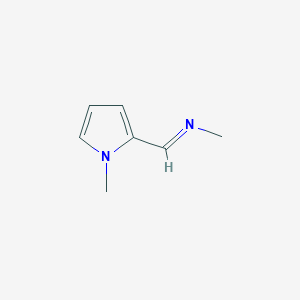

![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
